molecular formula C20H23ClN2O2 B5753484 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine

1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine

Cat. No. B5753484
M. Wt: 358.9 g/mol
InChI Key: ASQGCJCESLSPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine, also known as CEME, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CEME is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to bind to serotonin receptors and increase the levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to block dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to have several biochemical and physiological effects. Studies have shown that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuronal survival. 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has also been found to modulate the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has several advantages for lab experiments, including its high purity and yield, and its well-characterized synthesis method. However, 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine. One direction is to further investigate its potential therapeutic applications, including its role in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its safety and efficacy in humans, including its pharmacokinetics and potential drug interactions. Additionally, further research is needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.

Synthesis Methods

1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been synthesized using different methods, including the reaction of 1-(5-chloro-2-methylphenyl) piperazine with 4-ethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 4-ethoxybenzoyl piperazine with 5-chloro-2-methylphenyl hydrazine in the presence of a reducing agent. These methods have been optimized to yield high purity and yield of 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been studied for its potential therapeutic applications, including its role in the treatment of depression, anxiety, and schizophrenia. Studies have shown that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects in animal models of schizophrenia. These findings suggest that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine may have potential as a novel therapeutic agent for these psychiatric disorders.

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-3-25-18-8-5-16(6-9-18)20(24)23-12-10-22(11-13-23)19-14-17(21)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQGCJCESLSPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](4-ethoxyphenyl)methanone

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